4-[[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrochloride
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Overview
Description
4-[[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrochloride is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethylphenylamine with a suitable thioamide under acidic conditions.
Coupling Reaction: The thiazole derivative is then coupled with 4-aminobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-[[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.
Biology: Used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: Employed as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzoic acid
- 4-[[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzoic acid; sodium salt
Uniqueness
The hydrochloride form of the compound is unique due to its enhanced solubility and stability, making it more suitable for certain applications, especially in medicinal chemistry where solubility in aqueous solutions is crucial.
Properties
IUPAC Name |
4-[[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S.ClH/c1-11-3-8-15(12(2)9-11)16-10-23-18(20-16)19-14-6-4-13(5-7-14)17(21)22;/h3-10H,1-2H3,(H,19,20)(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTJCWUVTGVCAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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